2-(1,2-Thiazol-5-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is an organic compound that features a thiazole ring attached to a cyclopentanol moiety. This compound is of interest due to its unique structure, which combines the properties of both thiazole and cyclopentanol, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclopentanol structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopentanone derivative, the thiazole ring can be introduced through a series of reactions involving sulfur and nitrogen sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazoles .
Scientific Research Applications
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Thiazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of cyclopentanol.
2-(1,2-Thiazol-5-yl)ethylamine: Contains an ethylamine group instead of cyclopentanol.
Uniqueness
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is unique due to its combination of a thiazole ring with a cyclopentanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11NOS/c10-7-3-1-2-6(7)8-4-5-9-11-8/h4-7,10H,1-3H2 |
InChI Key |
JUYUVHCDTKKETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.